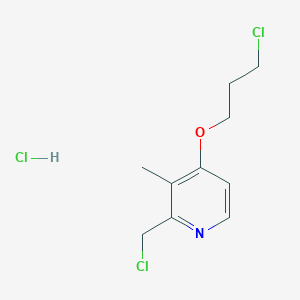

![molecular formula C26H34O12 B1160355 [3,6,9-Trimethylidene-2-oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-hydroxy-2-methyl-3-oxobutanoate CAS No. 93395-31-4](/img/structure/B1160355.png)

[3,6,9-Trimethylidene-2-oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-hydroxy-2-methyl-3-oxobutanoate

Descripción general

Descripción

The compound belongs to a class of molecules with intricate structures that exhibit diverse chemical behaviors and biological activities. Its synthesis and analysis are of interest in the fields of organic chemistry and pharmacology, given its complex molecular architecture and potential applications.

Synthesis Analysis

The synthesis of complex molecules such as this involves multiple steps, including condensation reactions, cycloadditions, and the strategic use of catalysts to form the intricate structures observed in its molecular framework. For example, a variety of 3-yne-1,2-diol derivatives can be efficiently converted into high-value-added furan-3-carboxylic esters through a PdI(2)/KI-catalyzed direct oxidative carbonylation, demonstrating the types of reactions that might be involved in the synthesis of similarly complex molecules (Gabriele et al., 2012).

Molecular Structure Analysis

The molecular structure of such compounds often features a variety of functional groups and stereochemistry, which can significantly affect their chemical reactivity and interaction with biological targets. Techniques such as X-ray crystallography are essential for elucidating the precise three-dimensional arrangement of atoms within these molecules, providing insight into their potential chemical behavior and interactions (Fronczek et al., 2009).

Chemical Reactions and Properties

The compound's chemical reactivity can be inferred from its functional groups and molecular structure. For instance, the presence of furan rings and oxabicyclic ketones suggests that it may undergo reactions typical of these functionalities, such as electrophilic aromatic substitution or [4+3] cycloadditions, leading to the formation of complex polycyclic structures (Ahbab et al., 1976).

Aplicaciones Científicas De Investigación

Structural Analysis and Characteristics

The chemical compound titled (E)-13-(2-Bromophenyl)micheliolide has been synthesized through the Heck reaction. It exhibits unique structural features such as intramolecular hydrogen bonding and specific geometrical configurations, such as the trans arrangement of the 2-bromophenyl group to the lactone ring. This results in a distinct dihedral angle between the benzene ring and the lactone ring, contributing to its unique chemical properties (Penthala et al., 2014).

Crystallographic Studies

The compound 11β,13-Dihydrolactucin-8-O-acetate hemihydrate has been structurally characterized from Lactuca floridana. It features a complex structure with two independent sesquiterpene lactone molecules in the asymmetric unit, both adopting a chair conformation. The crystal structure is stabilized by classical O—H⋯O hydrogen bonds, indicating potential for interactions with other molecules (Fronczek et al., 2009).

Applications in Synthesis

The synthesis and properties of stable heteroazulene analogues of triphenylmethyl cations have been explored, providing a general synthetic route to these compounds. The described method involves electrophilic aromatic substitution followed by oxidative hydrogen abstraction, indicating the potential for creating a range of novel compounds based on the structural motif of the compound (Naya & Nitta, 2000).

Mecanismo De Acción

The compound’s solubility in various solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc might influence its bioavailability and efficacy. Environmental factors such as pH, temperature, and the presence of other compounds could also potentially affect its stability and action.

Propiedades

IUPAC Name |

[3,6,9-trimethylidene-2-oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-hydroxy-2-methyl-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O12/c1-9-6-15(37-25(33)26(5,34)12(4)28)18-11(3)23(32)38-22(18)17-10(2)14(7-13(9)17)35-24-21(31)20(30)19(29)16(8-27)36-24/h13-22,24,27,29-31,34H,1-3,6-8H2,4-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRBQIGYWHKJRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C(=O)OC1CC(=C)C2CC(C(=C)C2C3C1C(=C)C(=O)O3)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901099267 | |

| Record name | Butanoic acid, 2-hydroxy-2-methyl-3-oxo-, (3aR,4R,6aR,8S,9aR,9bR)-8-(β-D-glucopyranosyloxy)dodecahydro-3,6,9-tris(methylene)-2-oxoazuleno[4,5-b]furan-4-yl ester, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901099267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 131863733 | |

CAS RN |

93395-31-4 | |

| Record name | Butanoic acid, 2-hydroxy-2-methyl-3-oxo-, (3aR,4R,6aR,8S,9aR,9bR)-8-(β-D-glucopyranosyloxy)dodecahydro-3,6,9-tris(methylene)-2-oxoazuleno[4,5-b]furan-4-yl ester, (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93395-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2-hydroxy-2-methyl-3-oxo-, (3aR,4R,6aR,8S,9aR,9bR)-8-(β-D-glucopyranosyloxy)dodecahydro-3,6,9-tris(methylene)-2-oxoazuleno[4,5-b]furan-4-yl ester, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901099267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.